Potent PTC Inhibition
A2315A demonstrates potent inhibition of the peptidyl transferase center (PTC). A direct, quantitative measurement of this activity is provided by its IC50 value, which is reported as 0.0003 mM at pH 7.5 and 37°C [1]. This provides a precise benchmark for its biochemical potency in cell-free translation assays.
| Evidence Dimension | Inhibitory Concentration 50% (IC50) for PTC activity |
|---|---|
| Target Compound Data | IC50 = 0.0003 mM |
| Comparator Or Baseline | Streptogramin A class members (e.g., Virginiamycin M1) exhibit reported Ki values in the low micromolar range (Ki ≈ 0.1-1.0 µM) [Class-level inference]. |
| Quantified Difference | A2315A IC50 = 0.3 µM vs. Virginiamycin M1 Ki ~0.1-1.0 µM; indicating comparable nanomolar potency. |
| Conditions | pH 7.5, 37°C, cell-free translation system |
Why This Matters
The precise IC50 value enables direct comparison of potency with other PTC inhibitors and allows for reproducible experimental design and dose-response calculations.
- [1] BRENDA Enzyme Database. Ligand madumycin II. IC50 Value: 0.0003 mM. View Source
